molecular formula C20H21N2NaO7S B1662473 Sivelestat sodium CAS No. 150374-95-1

Sivelestat sodium

Katalognummer B1662473
CAS-Nummer: 150374-95-1
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: ZAIFANJZUGNYCK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sivelestat sodium, also known as ONO 5046 and marketed as Elaspol, is an inhibitor of human neutrophil elastase . It is used in the treatment of acute respiratory failure and may also improve neuropathic pain . Sivelestat is an acyl enzyme inhibitor of neutrophil elastase, developed as an injectable formulation for the treatment of acute lung injury associated with systemic inflammatory response syndrome .


Synthesis Analysis

Sivelestat is a sulfonanilide-containing pivaloyloxy benzene derivative prepared in a three-step synthesis . The synthesis involves the amidation of glycine benzyl ester and o-nitrobenzoyl chloride to give an intermediate, which is then reduced to give another intermediate. This intermediate is then esterified with pivaloyl chloride and hydroxy acid to obtain a final product .


Molecular Structure Analysis

The molecular formula of Sivelestat sodium is C20H21N2O7S.Na . It belongs to the class of organic compounds known as hippuric acids, which consist of a benzoyl group linked to the N-terminal of a glycine .


Chemical Reactions Analysis

Sivelestat sodium acts as a reversible and selective inhibitor of human neutrophil elastase (HNE) with an lG.0 value of 0.044 PM . It has exhibited potent protective effects against various causes of lung injuries in animal models .


Physical And Chemical Properties Analysis

Sivelestat sodium is a crystalline solid . The molecular weight of the anhydrous free acid basis is 434.46 g/mol .

Eigenschaften

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S.Na/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIFANJZUGNYCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00933925
Record name Sivelestat sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sivelestat sodium anhydrous

CAS RN

150374-95-1
Record name Sivelestat sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150374951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sivelestat sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00933925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIVELESTAT SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CLL4232KD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sivelestat sodium
Reactant of Route 2
Reactant of Route 2
Sivelestat sodium
Reactant of Route 3
Reactant of Route 3
Sivelestat sodium
Reactant of Route 4
Sivelestat sodium
Reactant of Route 5
Sivelestat sodium
Reactant of Route 6
Reactant of Route 6
Sivelestat sodium

Citations

For This Compound
1,840
Citations
K Iwata, A Doi, G Ohji, H Oka, Y Oba, K Takimoto… - Internal …, 2010 - jstage.jst.go.jp
… Sivelestat sodium hydrate improves septic acute lung injury by … Effects of sivelestat sodium hydrate for severe acute pancreatitis … Use of sivelestat sodium on ALI/ARDS secondary to …
Number of citations: 170 www.jstage.jst.go.jp
S Pu, D Wang, D Liu, Y Zhao, D Qi, J He… - BMC pulmonary …, 2017 - Springer
Background Sivelestat is widely used in treating acute lung injury (ALI)/acute respiratory distress syndrome (ARDS), although the clinical efficacy of sivelestat remains controversial. This …
Number of citations: 42 link.springer.com
S Yoshikawa, K Tsushima, T Koizumi, K Kubo - European journal of …, 2010 - Elsevier
… mesilate or sivelestat sodium treatment. Gabexate mesilate or sivelestat sodium treatment also … However, combined treatment with both gabexate mesilate and sivelestat sodium did not …
Number of citations: 13 www.sciencedirect.com
C Maki, Y Inoue, T Ishihara, Y Hirano… - Acute Medicine & …, 2020 - Wiley Online Library
… We studied 66 patients with ARDS who were treated with sivelestat sodium. They were divided into survivors (n = 37) or non-survivors (n = 29) at 60 days, and clinical characteristics …
Number of citations: 15 onlinelibrary.wiley.com
M Ryugo, Y Sawa, H Takano, G Matsumiya, S Iwai… - Surgery today, 2006 - Springer
… We conducted this clinical study to establish whether sivelestat sodium (SiV) can effectively … We evaluated the effect of sivelestat sodium (SiV), a novel synthesized polymorphonuclear (…
Number of citations: 57 link.springer.com
X Gao, R Zhang, Z Lei, X Guo, Y Yang, J Tian… - Ann Palliat …, 2021 - cdn.amegroups.cn
… Sivelestat sodium is a selective neutrophil elastase inhibitor (14). Study has shown that sivelestat sodium can … Clinical studies have shown that sivelestat sodium shortens the duration of …
Number of citations: 13 cdn.amegroups.cn
S Iwamoto, A Higashi, T Ueno, M Goto… - Interactive …, 2009 - academic.oup.com
… Therefore, we investigated the protective effect of sivelestat sodium hydrate (ONO-5046) on … Selective infusion of sivelestat sodium hydrate directly into the spinal cord via the lumbar …
Number of citations: 25 academic.oup.com
XG Xiao, HG Zu, QG Li, P Huang - European Review for …, 2016 - europeanreview.org
… evaluate the effects of sivelestat sodium hydrate on systemic … and severe burns treated with sivelestat sodium hydrate group (SSI). … increased after sivelestat sodium hydrate intravenous …
Number of citations: 23 www.europeanreview.org
N Yoshikawa, T Inomata, Y Okada… - Molecular …, 2013 - spandidos-publications.com
The aim of this study was to investigate whether sivelestat, a neutrophil elastase (NE) inhibitor, mitigates radiation-induced lung injury in mice. C57BL/6J mice were administered a dose …
Number of citations: 22 www.spandidos-publications.com
K Yamada, H Kobayashi, R Bo, T Takahashi… - Molecular genetics and …, 2015 - Elsevier
Background Sivelestat sodium (sivelestat), a neutrophil elastase inhibitor, is used to treat acute respiratory distress syndrome (ARDS). We report two cases that developed elevated C5-…
Number of citations: 18 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.